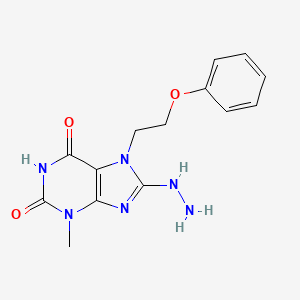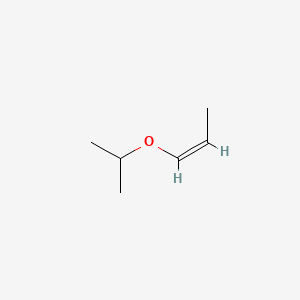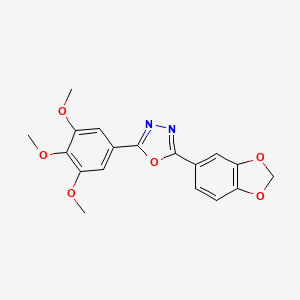![molecular formula C17H19N3O2 B14156846 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione CAS No. 955876-68-3](/img/structure/B14156846.png)
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is an organic compound that features a pyrrolidine-2,5-dione core with a 3-methylphenyl group and a 3,5-dimethylpyrazol-1-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and photonic materials.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: An isomeric derivative of pyrazole with two methyl substituents.
1-(3-Methylphenyl)pyrrolidine-2,5-dione: A compound with a similar pyrrolidine-2,5-dione core but lacking the pyrazole substituent.
Uniqueness
3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the 3,5-dimethylpyrazole and 3-methylphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
955876-68-3 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19N3O2/c1-11-5-4-6-15(7-11)20-16(21)9-14(17(20)22)10-19-13(3)8-12(2)18-19/h4-8,14H,9-10H2,1-3H3 |
InChI-Schlüssel |
KSABQUKVFNKSBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C |
Löslichkeit |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)


![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)

![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
